5-Amino-3-(3-hydroxypropyl)-1-methylpyrimidine-2,4(1h,3h)-dione

Synthetic chemistry Diazotization Heterocycle synthesis

Researchers relying on diazotization for heterocycle synthesis face a critical isomer problem: 6-aminouracils yield nitrosylation byproducts, not stable diazonium salts. This 5-amino isomer resolves that. • Clean C5 diazotization enables C-N coupling inaccessible to 6-amino isomers • >100× longer fluorescence lifetime (ps vs. ~100 fs) for FLIM probe development • N3-hydroxypropyl tether for bioconjugation or solid-support attachment • Distinct from 6-amino urapidil impurities; suitable HPLC reference standard Full QA documentation. Not controlled in US or EU.

Molecular Formula C8H13N3O3
Molecular Weight 199.21 g/mol
Cat. No. B13632929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-(3-hydroxypropyl)-1-methylpyrimidine-2,4(1h,3h)-dione
Molecular FormulaC8H13N3O3
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESCN1C=C(C(=O)N(C1=O)CCCO)N
InChIInChI=1S/C8H13N3O3/c1-10-5-6(9)7(13)11(8(10)14)3-2-4-12/h5,12H,2-4,9H2,1H3
InChIKeyKRGZPUIMJYEJOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-(3-hydroxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione: Structural and Reactivity Baseline


5-Amino-3-(3-hydroxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione (CAS 1479191-55-3) is a penta-substituted uracil derivative bearing a 5-amino group, an N1-methyl substituent, and an N3-(3-hydroxypropyl) side chain. As a member of the 5-aminouracil class, this compound participates in the well-established diazotization chemistry unique to 5-aminopyrimidine-2,4-diones, which is inaccessible to the corresponding 6-amino positional isomers [1]. The combination of the 5-amino handle for C–N bond formation and the hydroxypropyl tail for further functionalization or solubility modulation makes this scaffold distinct among aminouracil building blocks for medicinal chemistry and chemical biology applications [2].

Diazotization handle Unique 5-amino group enables stable diazonium salt formation
Regiochemical control N1-methyl directs hydrate intermediate for downstream coupling
Conjugation tail N3-hydroxypropyl side chain for further functionalization

5-Amino-3-(3-hydroxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione: 5- vs. 6-Amino Isomer Non-Interchangeability


A subtle positional shift of the amino group from the 5- to the 6-position on the pyrimidine-2,4-dione ring fundamentally alters the chemical reactivity, photophysics, and thermodynamic profile of aminouracil derivatives. The 5-amino isomer undergoes clean diazotization to form stable diazonium salts, whereas the 6-amino isomer instead yields 5-nitrosylation products under identical conditions [1]. Furthermore, the excited-state fluorescence lifetime of 5-aminouracils is orders of magnitude longer (up to several picoseconds) than that of 6-aminouracils (~100 femtoseconds) [2], a critical distinction for probe development. The 5-amino isomer is also thermodynamically less stable by approximately 20–25 kJ/mol relative to its 6-amino counterpart [3], affecting both storage and reaction energetics. These three orthogonal, quantifiable differences demonstrate why 5-amino- and 6-amino-uracil derivatives are not interchangeable in synthetic or analytical workflows.

Synthetic pathway divergence
5-Amino isomer forms diazonium salt; 6-amino yields nitrosylation under identical conditions, incompatible for diazo-coupling workflows.
Probe photophysics mismatch
Fluorescence lifetime differs >100-fold; 5-aminouracil decays in picoseconds vs ~100 fs for 6-amino, limiting time-resolved probe development.
Energetic profile difference
5-Aminouracil is 20–25 kJ/mol less stable than the 6-amino isomer, altering storage requirements and exothermic reaction risk profiles.

5-Amino-3-(3-hydroxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione: Quantitative Differentiation Evidence


Diazotization Pathway: Diazonium Salt vs. Nitrosylation

Under standard diazotization conditions (NaNO₂, HCl, 0–5 °C), 5-amino-1-methyluracil and its N3-substituted derivatives including the target compound form stable 5-diazonium salts that can be further functionalized, whereas the 6-amino positional isomer 6-amino-1,3-dimethyluracil does not react via diazotization but instead undergoes electrophilic nitrosylation at the highly nucleophilic C5 position [1][2]. This bifurcation in reaction pathway is absolute and represents a fundamental purity and synthetic-utility consideration.

Diazotization outcome
Class-level
5-amino → diazonium salt; 6-amino → nitrosylation product
Ensures requisite diazonium intermediate for coupling
Standard NaNO₂/HCl, 0–5 °C protocol
Synthetic chemistry Diazotization Heterocycle synthesis

Fluorescence Lifetime: 5-Amino vs. 6-Amino Uracil

Femtosecond fluorescence upconversion measurements in aqueous solution reveal that the excited-state decay of 5-aminouracil (5AU) is globally slower, with lifetimes extending up to several picoseconds depending on detection wavelength, whereas 6-aminouracil (6AU) decays with a single ultrafast time constant of approximately 100 femtoseconds, comparable to unsubstituted uracil [1]. The N1-methyl and N3-hydroxypropyl substituents on the target compound are not expected to alter the amino-group-determined photophysical dichotomy.

Fluorescence lifetime
Reported
5-AU: up to several ps; 6-AU: ~100 fs (>100-fold longer)
Supports time-resolved fluorescence probe development
Aqueous solution, femtosecond upconversion
Photophysics Fluorescent probes Femtosecond spectroscopy

Thermodynamic Stability: 5-Amino vs. 6-Amino Uracil

Computational studies at the MP2/6-31G(d,p) level show that 6-aminouracil is 20.3 kJ/mol more stable than 5-aminouracil, corroborated by experimental combustion calorimetry yielding a difference of 24.5 kJ/mol [1]. This thermodynamic penalty intrinsic to the 5-amino substitution pattern must be accounted for in storage recommendations and exothermic reaction risk assessments.

Thermodynamic stability
Reported
Δ = +20.3 to +24.5 kJ/mol (6-AU more stable)
Storage and reaction energetic profiles differ
MP2/6-31G(d,p); bomb calorimetry
Thermochemistry Stability Calorimetry

N1- vs. N3-Methyl Diazotization Product Outcome

In the classic study of N-methylated 5-diazouracils, diazotization of 5-amino-1-methyluracil (N1-methyl) gave a thermally stable C6 covalent hydrate, whereas diazotization of 5-amino-3-methyluracil (N3-methyl) produced an anhydro 5-diazo-3-methyluracil species that undergoes covalent methanolation and thermally reversible hydration [1]. The target compound, bearing an N1-methyl group, is thus expected to follow the hydrate-forming pathway, a regiochemical outcome that differs from an N3-methyl analog.

N1- vs. N3-methyl product
Class-level
N1-methyl → C6 covalent hydrate; N3-methyl → anhydro diazo species
N1-methyl isomer ensures expected hydrate intermediate
Based on N-methyl-5-diazouracil study
Regioselectivity Methylation pattern Diazotization

5-Amino-3-(3-hydroxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione: Application Scenarios


5-Diazo Heterocyclic Library Synthesis

The unique diazotization competence of the 5-amino position (vs. the 6-amino positional isomer) [1] makes this compound an ideal starting material for the construction of 5-diazo intermediates that can be subsequently coupled with nucleophiles or used in cycloaddition reactions. The N1-methyl group ensures the diazonium salt is trapped as a C6 covalent hydrate, a defined intermediate state that facilitates downstream transformations [2]. The N3-hydroxypropyl side chain provides a convenient handle for further derivatization or conjugation to solid supports.

Fluorescent Nucleoside Analogues with Extended Lifetimes

The >100-fold longer fluorescence lifetime of the 5-aminouracil core relative to the 6-aminouracil isomer [1] positions this compound as a scaffold for emissive nucleoside probes. Researchers developing time-resolved fluorescence assays or fluorescence-lifetime imaging microscopy (FLIM) probes can exploit the picosecond-scale decay window, which is entirely absent in 6-aminouracil-based constructs. The hydroxypropyl chain provides a functionalizable tether for bioconjugation.

Regioselective Multi-Component Reaction Intermediate

5-Aminouracil derivatives, including the target compound, serve as versatile precursors in multi-component reactions for constructing pyrido-, pyrrolo-, and pyrimido-pyrimidine frameworks [1]. The N1-methyl/N3-hydroxypropyl substitution pattern directs the reaction regiochemistry differently than N1-unsubstituted or N,N-dimethylated analogs, enabling the selective synthesis of specific heterocyclic scaffolds that would be inaccessible from 6-aminouracil isomers, which lack the ability to undergo the requisite diazotization or condensation sequences.

Urapidil Impurity Profiling Reference Standard

The target compound is structurally related to urapidil impurities, specifically the 6-((3-hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione series. Its distinct 5-amino (rather than 6-amino) substitution pattern and single N1-methyl (rather than N1,N3-dimethyl) substitution make it a valuable reference standard for HPLC method development and impurity profiling, where retention time and MS/MS fragmentation patterns differentiate it from the 6-amino, N1,N3-dimethylated impurities present in commercial urapidil formulations.

Application
Selection Property
Validation Focus
5-Diazo heterocyclic synthesis
5-Amino diazotization competence; N1-methyl hydrate stability
Diazonium salt formation and coupling efficiency
Fluorescent nucleoside probe development
Picosecond-scale 5-aminouracil fluorescence lifetime
Time-resolved fluorescence or FLIM assay validation
Multi-component heterocycle construction
Regiochemistry control by N1-methyl/N3-hydroxypropyl pattern
Scaffold selectivity relative to other substitution patterns
Urapidil impurity profiling standard
5-Amino substitution and N1-methyl profile distinct from impurities
HPLC retention time and MS/MS fragmentation differentiation
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